3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride
CAS No.: 1803605-64-2
Cat. No.: VC2967947
Molecular Formula: C9H11ClFNO2S
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803605-64-2 |
---|---|
Molecular Formula | C9H11ClFNO2S |
Molecular Weight | 251.71 g/mol |
IUPAC Name | 3-(2-fluorophenyl)sulfonylazetidine;hydrochloride |
Standard InChI | InChI=1S/C9H10FNO2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H |
Standard InChI Key | UOBPDIBSPHXDRD-UHFFFAOYSA-N |
SMILES | C1C(CN1)S(=O)(=O)C2=CC=CC=C2F.Cl |
Canonical SMILES | C1C(CN1)S(=O)(=O)C2=CC=CC=C2F.Cl |
Introduction
Chemical Structure and Properties
3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride is characterized by a four-membered azetidine ring connected to a 2-fluorophenyl group via a sulfonyl linkage, with the compound existing as a hydrochloride salt. The structural features and physicochemical properties of this compound are outlined below.
Structural Information
Property | Value |
---|---|
IUPAC Name | 3-((2-fluorophenyl)sulfonyl)azetidine hydrochloride |
CAS Number | 1803605-64-2 |
Molecular Formula | C₉H₁₁ClFNO₂S |
Molecular Weight | 251.71 g/mol |
InChI | 1S/C9H10FNO2S.ClH/c10-8-3-1-2-4-9(8)14(12,13)7-5-11-6-7;/h1-4,7,11H,5-6H2;1H |
InChI Key | UOBPDIBSPHXDRD-UHFFFAOYSA-N |
The compound contains a four-membered azetidine heterocycle with the sulfonyl group attached at the 3-position. The 2-fluorophenyl moiety is connected to the sulfonyl group, creating a distinctive structural arrangement that contributes to its chemical behavior and potential biological activities .
Azetidines in Medicinal Chemistry
Importance of Azetidine Scaffolds
Four-membered heterocycles like azetidines have emerged as attractive design elements in medicinal chemistry due to their unique structural properties. Their small and polar nature can significantly impact the physicochemical properties of drug molecules, offering advantages in terms of metabolic stability, bioavailability, and novel binding interactions with biological targets .
Applications of Fluorinated Sulfonamides
The incorporation of fluorine atoms into pharmaceutical compounds can enhance metabolic stability, lipophilicity, and binding affinity. The 2-fluorophenyl moiety in 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride may contribute to these beneficial properties, potentially improving its drug-like characteristics .
Sulfonamide functional groups represent important pharmacophores in medicinal chemistry, being present in numerous bioactive compounds and approved drugs. The sulfonyl linkage in this compound can participate in hydrogen bonding interactions with protein targets, potentially conferring biological activity .
Synthesis and Chemical Reactivity
Related Synthetic Methodologies
The preparation of similar azetidine compounds often employs strategies such as:
-
Cyclization reactions to form the four-membered azetidine ring
-
Selective functionalization of preformed azetidine scaffolds
-
Sulfonylation reactions using appropriate sulfonyl chlorides or fluorides
For instance, Harnessing Oxetane and Azetidine Sulfonyl Fluorides research details conversion of azetidine derivatives to corresponding sulfonyl fluorides, which could potentially serve as precursors to compounds like 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride through appropriate transformations .
Classification | Details |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation |
Supplier | Catalog Reference | Available Quantities | Purity |
---|---|---|---|
CymitQuimica | 10-F618402 (discontinued) | Previously available as 1g | Not specified |
CymitQuimica (3D) | 3D-DXC60564 | 50mg, 500mg | Min. 95% |
Sigma-Aldrich | ENA447957014 | 50mg | Not specified |
Related Compounds and Derivatives
Structurally Similar Compounds
Several structurally related compounds provide context for understanding the potential properties and applications of 3-((2-Fluorophenyl)sulfonyl)azetidine hydrochloride:
-
3-(2-Fluorophenyl)azetidine hydrochloride (CAS: 1203686-39-8) - Lacks the sulfonyl group but contains the same core structure of a 2-fluorophenyl group attached to an azetidine ring
-
3-(2-Fluorophenyl)azetidine (CAS: 1203799-52-3) - The free base form of the above compound, without the hydrochloride salt formation
-
3-(Fluoromethyl)azetidine hydrochloride - Contains a fluoromethyl substituent on the azetidine ring rather than a 2-fluorophenyl sulfonyl group
Functional Analogs
Azetidine sulfonyl fluorides (ASFs) represent a functionally related class of compounds that display unique reactivity patterns:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume